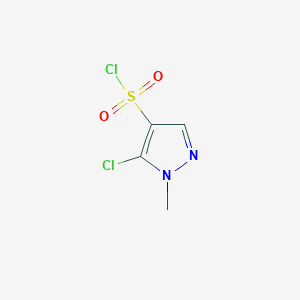

5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride” is a chemical compound with the empirical formula C4H5ClN2O2S . It is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

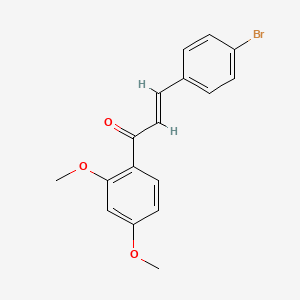

The synthesis of pyrazole derivatives, including “5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride”, has been a subject of interest in recent years due to their diverse pharmacological effects . Various methods have been developed, including silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

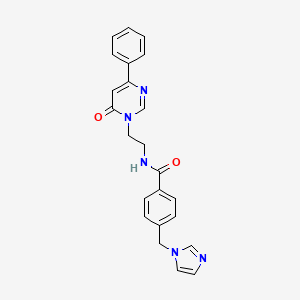

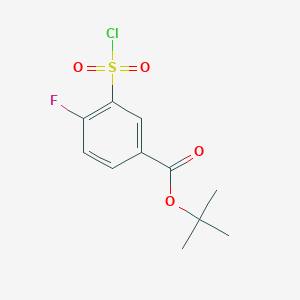

Molecular Structure Analysis

The molecular structure of “5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride” consists of a pyrazole ring, which contains two nitrogen atoms, three carbon atoms, and a sulfonyl chloride group attached to the 4-position of the pyrazole ring .

Chemical Reactions Analysis

Pyrazole derivatives, including “5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride”, can undergo various chemical reactions due to their structural diversity. They can be modified through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions .

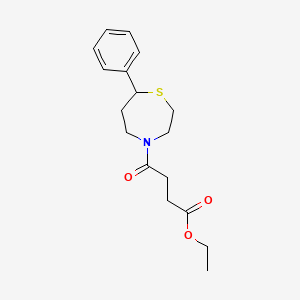

科学的研究の応用

Heterocyclic Synthesis

The compound plays a crucial role in the synthesis of heterocyclic systems. For example, it's used in the creation of novel heterocyclic systems like [1,3]oxazolo[5,4-d]pyrazolo[1,5-a]-pyrimidine and [1,3]oxazolo[5,4-d][1,2,4]triazolo[1,5-a]pyrimidine, indicating its importance in the development of new chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Kornienko et al., 2014).

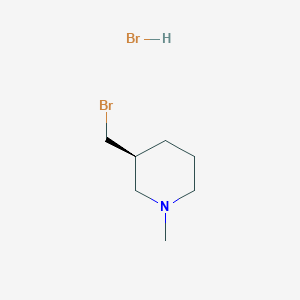

Sulfonyl Group Migration

In a study focusing on the selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles from N-allenic sulfonylhydrazones, this compound was highlighted for its role in facilitating sulfonyl group migrations. The ability to control these migrations by altering the Lewis acids used in the reaction showcases the compound's utility in synthetic chemistry, particularly in the precise construction of complex molecules with specific structural features (Zhu et al., 2014).

将来の方向性

The future directions in the research and development of pyrazole derivatives, including “5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride”, involve the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds . There is also a clear upward trend in the publication activity of the scientific community, indicating growing interest in this field .

作用機序

Target of Action

Pyrazole derivatives are known to interact with a wide range of biological targets due to their versatile structure . They have been associated with antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities .

Mode of Action

It’s known that pyrazole derivatives can undergo nucleophilic and electrophilic substitution reactions . These reactions can lead to changes in the target molecules, potentially altering their function.

Result of Action

Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .

特性

IUPAC Name |

5-chloro-1-methylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N2O2S/c1-8-4(5)3(2-7-8)11(6,9)10/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHDMSJCTJKFHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide](/img/structure/B2447711.png)

![(5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2447712.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2447714.png)

![5-Amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride](/img/structure/B2447716.png)

![trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2447725.png)

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-phenoxyethyl)nicotinamide](/img/structure/B2447730.png)